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6-Quinolinecarbonitrile, 2-(1-piperazinyl)- - 160006-48-4

6-Quinolinecarbonitrile, 2-(1-piperazinyl)-

Catalog Number: EVT-3484699
CAS Number: 160006-48-4
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Quinolinecarbonitrile, 2-(1-piperazinyl)- is a chemical compound characterized by its quinoline and piperazine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in targeting various receptors involved in disease pathways. The structure comprises a quinoline ring system substituted with a piperazine group and a carbonitrile functional group, which contributes to its reactivity and biological properties.

Source and Classification

The compound is classified under quinoline derivatives, which are known for their pharmacological significance. It is often synthesized for use in drug development, particularly in the context of targeting specific receptors such as c-Met and EGF (epidermal growth factor) receptors, which are implicated in cancer progression and other diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- can involve several methods. One notable approach includes the reaction of piperazine with 6-chloroquinoline-3-carbonitrile. This reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and may involve heating to facilitate the nucleophilic substitution reaction.

  1. Starting Material: 6-Chloroquinoline-3-carbonitrile
  2. Reagent: Piperazine
  3. Solvent: Dimethylformamide or dimethyl sulfoxide
  4. Conditions: Heating under reflux

The reaction generally yields the desired product through nucleophilic attack at the chloro position of the quinoline ring, followed by cyclization to form the piperazine derivative .

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- is C14H15N4C_{14}H_{15}N_4. The structure features a quinoline ring attached to a piperazine ring via a carbonitrile group. The molecular weight is approximately 241.30 g/mol.

  • Molecular Weight: 241.30 g/mol
  • Molecular Formula: C14H15N4C_{14}H_{15}N_4

The compound's structural representation indicates the presence of nitrogen atoms in both the quinoline and piperazine rings, which can participate in various chemical interactions .

Chemical Reactions Analysis

Reactions and Technical Details

6-Quinolinecarbonitrile, 2-(1-piperazinyl)- can undergo several chemical reactions due to its functional groups:

  1. Electrophilic Substitution: The nitrogen atom in the quinoline ring can act as a nucleophile, allowing for electrophilic aromatic substitution reactions.
  2. Nucleophilic Addition: The carbonitrile group can undergo nucleophilic addition reactions with various nucleophiles.
  3. Hydrolysis: Under acidic or basic conditions, the carbonitrile can be hydrolyzed to form corresponding carboxylic acids.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-quinolinecarbonitrile, 2-(1-piperazinyl)- often involves interaction with specific biological targets such as protein kinases or receptors:

  • Target Interaction: The quinoline moiety interacts with receptor sites, potentially inhibiting or activating signaling pathways.
  • Binding Affinity: Studies have shown that modifications on the piperazine ring can improve binding affinity to targets like c-Met, making these compounds promising candidates for therapeutic applications .

Quantitative data regarding binding affinities and IC50 values (the concentration required to inhibit 50% of target activity) are crucial for evaluating the efficacy of this compound in biological systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Quinolinecarbonitrile, 2-(1-piperazinyl)- exhibits several notable physical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties influence its handling during synthesis and application in research settings .

Applications

Scientific Uses

The primary applications of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- lie within medicinal chemistry:

  1. Drug Development: Investigated as a potential therapeutic agent against various cancers due to its ability to target specific receptors involved in tumor growth.
  2. Biological Research: Used as a tool compound to study signaling pathways related to c-Met and EGF receptors.
  3. Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex biologically active compounds.

Research continues into optimizing its structure for improved efficacy and reduced off-target effects .

Rational Design and Molecular Hybridization Strategies of 6-Quinolinecarbonitrile-Piperazine Conjugates

Pharmacophoric Integration of Quinoline and Piperazine Motifs in Antimicrobial Agents

The strategic fusion of quinoline and piperazine scaffolds leverages complementary pharmacological properties to enhance antimicrobial efficacy. Quinoline provides a planar heteroaromatic system capable of intercalation with biological macromolecules and disrupting microbial DNA/protein functions, while the piperazine moiety introduces conformational flexibility, improved aqueous solubility, and hydrogen-bonding capabilities critical for target engagement. This pharmacophoric synergy is exemplified by 6-quinolinecarbonitrile derivatives where the carbonitrile group (-C≡N) significantly enhances target affinity through dipole interactions with enzymatic active sites, as demonstrated in α-glucosidase and chitin synthase inhibition studies [1] [6].

Table 1: Structural Features and Bioactivity of Quinoline-Piperazine Hybrids

Core StructureKey ModificationsTarget PathogensPotency (IC₅₀/ MIC)
2-(Piperazinyl)quinoline4-Acetamide linkerS. aureus, M. tuberculosis0.07–0.33 μM [5]
6-QuinolinecarbonitrileUnsubstituted piperazineFungal chitin synthaseIC₅₀ = 2.8 μM [6]
Benzimidazole-quinolinePiperazine acetamideα-GlucosidaseIC₅₀ = 3.2 μM [1]
Spiroquinoline-piperazineAryl amide tailC. albicans87% inhibition at 300 μg/mL [6]

The 2-(1-piperazinyl) substitution at quinoline's C2 position creates an electron-rich region that facilitates π-stacking with aromatic residues (e.g., Phe157, Phe311) in bacterial and fungal enzymes [1] [3]. Molecular hybridization studies reveal that appending electrophilic groups (e.g., carbonyl, sulfonamide) to the piperazine nitrogen enhances microbial membrane penetration, as evidenced by 10-fold potency improvements against methicillin-resistant Staphylococcus aureus (MRSA) compared to parent scaffolds [5]. The carbonitrile group at C6 further augments binding through hydrophobic interactions and hydrogen bond acceptance, particularly in ATP-binding pockets of kinase targets [7].

Fragment-Based Approaches for Optimizing Quinoline-Piperazine Hybrid Scaffolds

Fragment-based drug discovery (FBDD) enables deconstruction of complex quinoline-piperazine hybrids into minimal pharmacophoric units (<300 Da) for targeted optimization. Initial screening identifies low-affinity fragments (Kd >100 μM) that are systematically elaborated using high-throughput chemistry:

  • Fragment Library Design: Focused libraries contain quinoline-3-carbonitriles and N-substituted piperazines adhering to the "rule of three" (MW ≤300, cLogP ≤3, HBD/HBA ≤3) [4] [9]. These fragments exhibit high ligand efficiency (LE >0.3 kcal/mol/atom) despite weak initial binding, as confirmed by NMR chemical shift perturbations and X-ray crystallography of target complexes [8] [9].

  • Fragment Evolution: The biphenyl sulfonamide fragment serves as a growth vector for quinoline-piperazine conjugation, improving MCL-1 inhibition affinity from 450 μM to 0.14 μM through structure-guided addition of hydrophobic substituents [8]. Similarly, salicylic acid fragments are hybridized with 4-piperazinylquinolines to enhance bacterial DNA gyrase binding, yielding derivatives with 10 nM affinity against S. aureus [2].

Table 2: Fragment-to-Lead Optimization of 6-Quinolinecarbonitrile-Piperazine Conjugates

Fragment HitAffinity (Kd)Optimization StrategyFinal Hybrid Affinity
4-Piperazinylquinoline220 μMBenzoyl appendage at N410 μM (vs. DNA gyrase) [2]
Quinoline-3-carbonitrile310 μMPiperazine spacer + aryl sulfonamideIC₅₀ = 0.14 μM (vs. EGFR) [7]
Benzimidazole180 μMQuinoline-piperazine fusionIC₅₀ = 28.0 μM (vs. α-glucosidase) [1]
  • High-Throughput Elaboration: Sygnature Discovery's fragment library employs "poised fragments" with predefined diversification points, enabling single-step synthesis of 500+ analogs via nucleophilic aromatic substitution or amide coupling [9]. This approach rapidly generates lead compounds with balanced lipophilicity (cLogP 2.5–4.0) and membrane permeability (Caco-2 Papp >500 nm/s), addressing a key limitation of conventional quinoline antibiotics [2] [9].

Computational Modeling of Spatial Arrangements for Enhanced Target Affinity

Computational approaches rationalize the superior target engagement of 2-(1-piperazinyl)-6-quinolinecarbonitrile derivatives by mapping three-dimensional interaction landscapes:

  • Molecular Docking: AutoDock Vina simulations position the quinoline nucleus parallel to His239 and Phe311 in α-glucosidase's active site, forming π-π stacking interactions (binding energy: -9.2 kcal/mol). The protonated piperazine nitrogen forms salt bridges with Asp68 and Arg312, while the carbonitrile group accepts hydrogen bonds from Ser156 [1] [6]. Scaffold rotation beyond 15° disrupts key interactions, explaining the activity cliff observed in C7-substituted analogs [3].

  • Molecular Dynamics (MD): Desmond simulations (100 ns) reveal that 6-quinolinecarbonitrile derivatives maintain >85% hydrogen bond occupancy with fungal chitin synthase compared to 45% for non-cyano analogs. The carbonitrile group stabilizes the UDP-GlcNAc binding pocket via water-bridged hydrogen bonds with Arg138 and Asp140 [6]. Principal component analysis confirms reduced protein backbone fluctuation (RMSF <1.0 Å) in hybrid-bound complexes versus apo enzymes [3].

Table 3: Computational Interaction Profiles of Optimized Hybrids

Target ProteinKey InteractionsBinding Energy (kcal/mol)Stability (RMSD, Å)
α-Glucosidaseπ-π stacking (Phe311), H-bond (Ser156), salt bridge (Asp68)-9.20.8–1.2 [1]
Chitin synthaseH-bond (Arg138), hydrophobic (Val146), water bridge (Asp140)-10.11.0–1.5 [6]
DNA gyraseπ-cation (Lys103), H-bond (Ser108), halogen bond (Br-C=O)-11.30.6–1.8 [7]
EGFR kinaseHydrophobic (Leu694), H-bond (Met793), π-stacking (Phe795)-12.71.2–2.1 [7]
  • Quantum Chemical Calculations: Density Functional Theory (DFT) at B3LYP/6-31G** level quantifies electronic effects governing reactivity. The C6 carbonitrile group reduces quinoline's LUMO energy (-1.78 eV vs. -1.32 eV for unsubstituted quinoline), enhancing electrophilicity and UDP-sugar analog binding in chitin synthase [3] [6]. Electrostatic potential maps show pronounced positive charges on protonated piperazine nitrogens (+1.34 e) that drive ionic interactions with microbial membranes [3]. Frontier molecular orbital (FMO) analysis further confirms charge transfer from piperazine's HOMO to quinoline's LUMO, stabilizing bioactive conformations [10].

Compounds Mentioned in Article

  • 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-
  • Quinoline-piperazine-benzimidazole hybrids
  • Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives
  • 2,4,6-Substituted quinoline-piperazine sulfonamides
  • 4-Piperazinylquinoline-3-carbonitrile derivatives
  • Benzimidazole-bearing phenoxy acetamide derivatives

Properties

CAS Number

160006-48-4

Product Name

6-Quinolinecarbonitrile, 2-(1-piperazinyl)-

IUPAC Name

2-piperazin-1-ylquinoline-6-carbonitrile

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

InChI

InChI=1S/C14H14N4/c15-10-11-1-3-13-12(9-11)2-4-14(17-13)18-7-5-16-6-8-18/h1-4,9,16H,5-8H2

InChI Key

NKWFAUALMFRAPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C#N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C#N

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